The compound (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical with significant relevance in pharmaceutical research and development. It is categorized under the class of piperidine derivatives, which are often utilized in medicinal chemistry due to their biological activity. This specific compound is noted for its potential applications in antidepressant formulations and as an intermediate in the synthesis of more complex molecules.
The compound has been referenced under various names and identifiers, including its CAS number 318279-38-8. It is classified as an impurity reference material, particularly in the context of antidepressants, and is part of the broader category of fine chemicals used in pharmaceutical standards. The molecular formula for this compound is , with a molecular weight of approximately 223.29 g/mol .
The synthesis of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves several steps that may include the formation of the pyrrolidine ring followed by functionalization to introduce the fluorophenyl group. Common methods include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol can be represented as follows:
CN1CC[C@H](C(CO)C1)c2ccc(F)cc2
RBMGBWISOFISNU-UHFFFAOYSA-N
This compound features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl side chain, which contributes to its biological activity .
The compound participates in various chemical reactions typical for piperidine derivatives, including:
These reactions are essential for modifying the compound for specific applications in drug development .
The mechanism of action for (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol primarily revolves around its interaction with neurotransmitter systems, particularly serotonin reuptake inhibition. This compound may exhibit antidepressant properties by:
These mechanisms highlight its potential therapeutic applications in treating depression and anxiety disorders .
The physical properties of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol include:
Chemical properties include:
The primary applications of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol include:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2